

High-performance liquid chromatography (HPLC) method for Cerberin quantification

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Compound of Interest

Compound Name: *Cerberin*

Cat. No.: *B1668401*

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An High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of **cerberin**, a potent cardiac glycoside found in the seeds of the Cerbera odollam tree. This method is crucial for researchers, scientists, and professionals in drug development for the accurate analysis of this toxic compound.

Introduction

Cerberin is a cardiotoxic compound that inhibits the sodium-potassium ATPase enzyme, leading to severe cardiac effects. Its quantification is essential for forensic toxicology, pharmacological research, and the development of potential therapeutic applications. The following protocol details a robust and reproducible HPLC method for the determination of **cerberin**.

Experimental Protocol

This section outlines the complete workflow for **cerberin** quantification, from sample preparation to HPLC analysis.

Sample Preparation

The extraction of **cerberin** from plant material is a critical first step for accurate quantification.

- Materials:
 - Cerbera odollam seeds

- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- 0.1% Formic acid in water
- Syringe filters (0.45 µm)
- Procedure:
 - Air-dry the *Cerbera odollam* seeds and grind them into a fine powder.
 - Accurately weigh 1 gram of the powdered seeds.
 - Perform extraction with 20 mL of methanol by sonicating for 30 minutes at room temperature.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Collect the supernatant and filter it through a 0.45 µm syringe filter.
 - The filtered extract is now ready for HPLC analysis.

HPLC Conditions

The following table summarizes the optimized HPLC parameters for the analysis of **cerberin**.

Parameter	Value
Column	C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile and 0.1% formic acid in water (gradient elution)
Gradient Program	0-20 min: 30-70% Acetonitrile; 20-25 min: 70-30% Acetonitrile; 25-30 min: 30% Acetonitrile
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detector	UV-Vis Detector at 218 nm
Retention Time	Approximately 15.8 minutes

Data Presentation

The quantitative data obtained from the HPLC analysis should be recorded as follows for clear comparison and interpretation.

Sample ID	Retention Time (min)	Peak Area (mAU*s)	Concentration (µg/mL)
Standard 1	15.82	12345	10
Standard 2	15.81	24680	20
Standard 3	15.83	49360	40
Sample 1	15.82	18500	To be determined
Sample 2	15.81	32100	To be determined

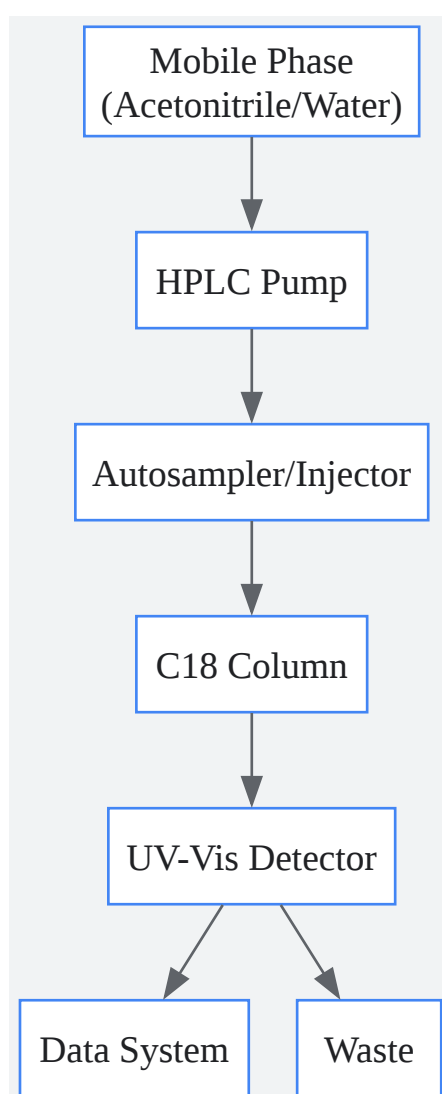
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.



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Caption: Experimental workflow for **Cerberin** quantification.



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- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) method for Cerberin quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668401#high-performance-liquid-chromatography-hplc-method-for-cerberin-quantification]

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